N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine: is an organic compound that belongs to the class of amines. It has the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 5-chloro-2-methylphenyl group.
Preparation Methods
The synthesis of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine can be achieved through several routes. One common method involves the hydrogenation of N-[(5-chloro-2-methylphenyl)methylene]cyclopropanamine over specific platinum catalysts . This process typically requires controlled reaction conditions, including specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine: This compound has a similar structure but with an isopropyl group instead of a methyl group.
N-(5-chloro-2-methylbenzyl)cyclopropanamine: This compound is closely related but lacks the cyclopropane ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKXRYQRIOESMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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